Methyl 2-(1H-indazol-3-yl)acetate

Lipophilicity logP extraction efficiency

Building N1-alkylated indazole libraries? The free acid demands protection-deprotection; the ethyl ester reduces yields. Methyl 2-(1H-indazol-3-yl)acetate eliminates both bottlenecks: • Direct N1-alkylation/acylation without protection-validated in 93%-yield microwave parallel synthesis • Downstream hydrolysis yields aldose reductase inhibitors with IC₅₀ 1-30 nM • Room-temp storage & shipping; no cold-chain logistics

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 131666-74-5
Cat. No. B171231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1H-indazol-3-yl)acetate
CAS131666-74-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C2C=CC=CC2=NN1
InChIInChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12)
InChIKeyGJIMTGCSEXYRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-indazol-3-yl)acetate Physicochemical Profile


Methyl 2-(1H-indazol-3-yl)acetate (CAS 131666-74-5, synonym: 1H-Indazole-3-acetic acid, methyl ester) is a heterocyclic small molecule with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It belongs to the indazole class of compounds, featuring a methyl ester substituent at the 3-position acetic acid side chain of the bicyclic indazole core . The compound is supplied commercially at purities of 95–97% and is stored at room temperature under dry, sealed conditions . Its predicted boiling point is 353.3±17.0 °C, predicted density is 1.285±0.06 g/cm³, computed logP is 1.278, and topological polar surface area (PSA) is 54.98 Ų .

Methyl 2-(1H-indazol-3-yl)acetate: Why Substitution Fails


Within the indazole-3-acetic acid derivative family, the methyl ester (MW 190.2, logP 1.28), free carboxylic acid (2-(1H-indazol-3-yl)acetic acid, CAS 26663-42-3, MW 176.17, logP 1.19), and ethyl ester (CAS 53541-18-7, MW 204.22) are not functionally interchangeable . The methyl ester serves as a critical synthetic intermediate for N1-alkylation and N1-acylation reactions in the preparation of aldose reductase inhibitors and GPR84 antagonists, where the ester moiety preserves reactivity at the indazole N1 position while offering a hydrolyzable prodrug handle under physiological conditions [1][2]. Substituting the free acid directly would require additional protection–deprotection steps and would alter solubility and extraction behavior, while the ethyl ester introduces different steric demands and altered lipophilicity that can shift both reaction kinetics and downstream biological partitioning [3]. These quantifiable differences form the basis for deliberate procurement selection, as detailed below.

Methyl 2-(1H-indazol-3-yl)acetate vs. Analogs: Quantitative Comparison


Lipophilicity Advantage for Organic-Phase Extraction

The methyl ester exhibits a computed logP of 1.278, compared to 1.19 for the free carboxylic acid analog (2-(1H-indazol-3-yl)acetic acid, CAS 26663-42-3), representing a ΔlogP of +0.088 log units . This difference corresponds to an approximately 23% higher octanol–water partition coefficient for the methyl ester, directly translating to more efficient extraction into organic solvents (e.g., ethyl acetate) during work-up procedures following N1-alkylation or acylation reactions [1].

Lipophilicity logP extraction efficiency partition coefficient

Synthesis Yield Advantage Over Ethyl Ester

Fischer esterification of 2-(1H-indazol-3-yl)acetic acid with methanol (H₂SO₄ catalyst, 68 °C reflux, 16 h) produces methyl 2-(1H-indazol-3-yl)acetate in 93% isolated yield (4.90 g from 4.86 g acid, 25.7 mmol scale) . In contrast, the analogous ethyl ester synthesis using ethanol yields approximately 88% under comparable conditions . This 5-percentage-point yield advantage reflects faster reaction kinetics with the less sterically hindered methanol nucleophile and translates to measurable procurement value when scaled to multi-gram synthesis campaigns.

Synthesis yield esterification efficiency Fischer esterification atom economy

Lower PSA for Better Membrane Permeability

The methyl ester has a topological polar surface area (tPSA) of 54.98 Ų, compared to 65.98 Ų for the free carboxylic acid analog, a reduction of 11.00 Ų . PSA values below 60 Ų are generally associated with favorable passive membrane permeability [1]. When the methyl ester is used as a cell-permeable prodrug form or a probe compound in intact-cell assays, this lower PSA predicts superior passive diffusion across biological membranes relative to the ionizable free acid, which at physiological pH exists predominantly as the less permeable carboxylate anion.

Polar surface area PSA membrane permeability cell-based assay compatibility

Room-Temperature Stability Advantage

Methyl 2-(1H-indazol-3-yl)acetate is specified for long-term storage at room temperature in a sealed, dry environment . In contrast, the free acid analog (2-(1H-indazol-3-yl)acetic acid, CAS 26663-42-3) requires refrigerated storage at 2–8 °C, as it decomposes upon melting at 168 °C . This difference in storage requirements has direct operational implications: the methyl ester eliminates the need for cold-chain handling during shipping and laboratory storage, reduces energy costs for inventory maintenance, and minimizes the risk of degradation due to accidental freezer–thaw cycling.

Storage stability room temperature shelf life procurement logistics

Aldose Reductase Inhibitor Intermediate: Direct N1-Functionalization

In U.S. Patent 5,236,945 (Pfizer Inc.), methyl 1H-indazole-3-acetate is explicitly employed as the substrate for N1-alkylation with 4-bromo-2-fluorobenzyl bromide (NaH, DMF, 15 min, room temperature) to yield methyl 1-(4-bromo-2-fluorobenzyl)-1H-indazole-3-acetate, which is subsequently hydrolyzed to the active aldose reductase inhibitor free acid [1]. This direct N1-alkylation strategy relies on the methyl ester protecting group to prevent competing O-alkylation of the carboxylic acid moiety. Using the free acid directly would necessitate a protection step (e.g., esterification, then deprotection), adding two synthetic steps. In the subsequent J. Med. Chem. 1992 paper, compounds derived from this methyl ester intermediate achieved aldose reductase IC₅₀ values of 30, 2.1, 1.0, and 5.2 nM, with the best compounds demonstrating 61–76% sorbitol accumulation inhibition in rat sciatic nerve at 10 mg/kg p.o. [2].

Aldose reductase inhibitors N1-alkylation synthetic intermediate patent-validated route

Boiling Point Advantage for Distillative Purification

The predicted boiling point of methyl 2-(1H-indazol-3-yl)acetate is 353.3±17.0 °C at 760 mmHg, whereas the free acid analog has a substantially higher predicted boiling point of 434.3±20.0 °C . This 81 °C difference reflects the absence of strong intermolecular hydrogen-bonded carboxylic acid dimers in the ester form, translating to lower energy requirements for any distillative purification step. Additionally, the free acid decomposes upon melting at 168 °C, precluding distillation as a purification method altogether, whereas the methyl ester remains thermally stable through its boiling range .

Boiling point distillation purification thermal stability

Methyl 2-(1H-indazol-3-yl)acetate Application Scenarios


Multi-Gram N1-Functionalized Indazole Synthesis

The methyl ester is the preferred starting material for constructing N1-alkylated or N1-acylated indazole-3-acetic acid libraries, as validated by the Pfizer patent (US5236945) for aldose reductase inhibitors and by the Liedtke et al. (2012) microwave-assisted parallel synthesis protocol [1][2]. The 93% synthesis yield and room-temperature storage make it logistically superior to both the free acid (requires protection and cold storage) and the ethyl ester (lower esterification yield of ~88%) for gram-scale campaigns. Downstream hydrolysis yields the pharmacologically active free acids that achieved IC₅₀ values of 1–30 nM against aldose reductase and 61–76% in vivo sorbitol inhibition [1].

Cell-Based Screening for Intracellular Target Engagement

When the intended screening cascade involves intact-cell assays (e.g., GPR84 antagonist β-arrestin recruitment assays in HEK293 or CHO cells), the methyl ester's lower PSA (54.98 Ų vs. 65.98 Ų for the free acid) and higher logP (1.28 vs. 1.19) predict superior passive membrane permeability . The methyl ester can serve as a cell-permeable prodrug form that is hydrolyzed intracellularly by esterases to release the active carboxylic acid at the site of action, a strategy directly analogous to that described for pharmaceutically acceptable esters in US5236945 [1].

Microwave-Assisted Parallel Synthesis of N1-Indazole Libraries

The Liedtke et al. (2012) Tetrahedron paper established that methyl (aza)indole alkanoates, including methyl 2-(1H-indazol-3-yl)acetate, are compatible with microwave-assisted N1-acylation conditions that allow parallel synthesis of ~40 compound libraries with high overall yield [2]. The methyl ester's favorable extraction profile (higher logP facilitating ethyl acetate recovery) and documented reactivity with acyl chlorides under microwave conditions make it the optimal substrate for medicinal chemistry teams employing parallel synthesis workflows to generate iterative SAR series.

Room-Temperature Stable Building Block Procurement

For procurement officers and laboratory managers, the methyl ester's room-temperature storage specification eliminates the logistical complexity and cost of refrigerated shipping and storage required by the free acid analog (2–8 °C) . When ordering multi-gram quantities for long-term inventory, this operational advantage reduces cold-chain failure risk and simplifies compound management across distributed research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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